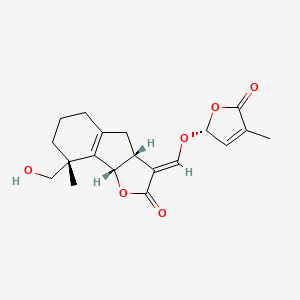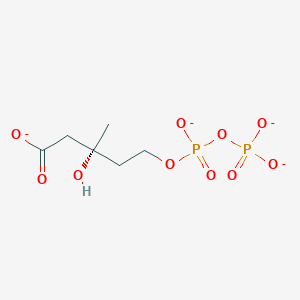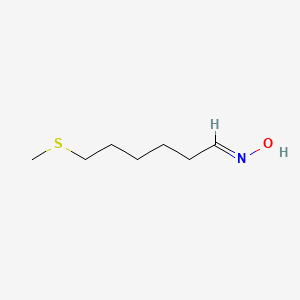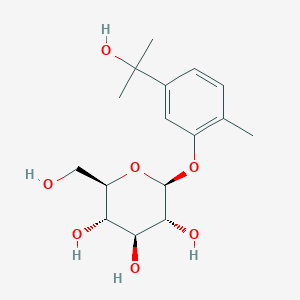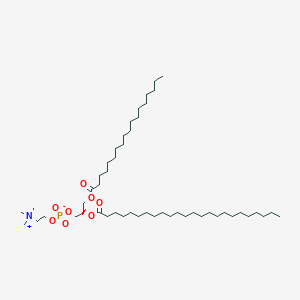
1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:0 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and tetracosanoyl respectively. It derives from an octadecanoic acid and a tetracosanoic acid.
科学的研究の応用
Ion Channel Interaction
1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine has been researched for its potential interactions with plasma membrane ion channels. A study by Potier et al. (2011) explored the interaction of a similar ether-linked phospholipid with ion channels, hypothesizing a modulation of their function, which could be relevant to understanding the broader applications of such phospholipids in cellular biology (Potier et al., 2011).
Lipid Membrane Interaction
Huang et al. (2013) utilized a label-free sensing platform to detect interactions between small molecules and lipid bilayers, including those containing similar phosphocholines. This study contributes to understanding how these phosphocholines interact with lipid membranes, which is crucial for drug development and analysis (Huang et al., 2013).
High-Temperature Behavior
Changi et al. (2012) examined the behavior of a related phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), in high-temperature water. This study's insights into the hydrolysis and reaction products of DOPC at elevated temperatures can provide a foundation for understanding the stability and decomposition pathways of similar phosphocholines under extreme conditions (Changi et al., 2012).
Membrane Biophysics
Investigations into the effects of analogs of ether phospholipids on model membranes can shed light on the biophysical properties influenced by 1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine. A study by Torrecillas et al. (2006) examined these effects, revealing insights into the molecular mechanisms that could be relevant to similar phospholipids (Torrecillas et al., 2006).
Phase Behavior in Aqueous Media
The phase behavior of bolaamphiphilic phosphocholines in aqueous media has been studied by Meglio et al. (2000). These studies are fundamental for understanding how 1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine might behave in similar environments, which is crucial for applications in nanotechnology and material science (Meglio et al., 2000).
Structural Characterization in Nanoparticles
Schmiele et al. (2016) conducted structural characterization of lipid nanoparticles using a similar phospholipid, which provides insights into the potential use of 1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine in the formulation of lipid-based nanoparticles for drug delivery or other applications (Schmiele et al., 2016).
pH-Dependent Aggregation Properties
Scarzello et al. (2006) investigated the pH-dependent aggregation properties of mixtures of sugar-based gemini surfactants with phospholipids, including similar phosphocholines. Understanding these properties is crucial for the development of novel drug-delivery systems and biomedical applications (Scarzello et al., 2006).
特性
製品名 |
1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine |
|---|---|
分子式 |
C50H100NO8P |
分子量 |
874.3 g/mol |
IUPAC名 |
[(2R)-3-octadecanoyloxy-2-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1 |
InChIキー |
JAGKNQMHXVLJKL-QSCHNALKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




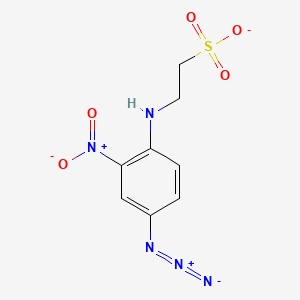



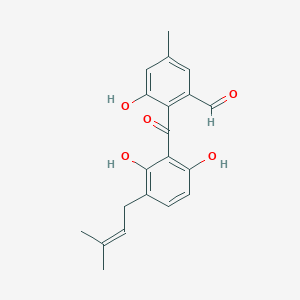
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
